1-(4-Hydroxybenzoyl)glucuronide is a compound classified as an O-acyl carbohydrate, specifically a glucuronide where the aglycone (the part of the molecule that is not a sugar) is linked to the carbohydrate unit through an O-glycosidic bond. This compound is notable for its potential role in metabolic processes and its applications in pharmacology and toxicology.
This compound is derived from the glucuronidation process, a common metabolic pathway in humans and other mammals, where glucuronic acid is conjugated to various substrates, enhancing their solubility and facilitating excretion. The specific synthesis of 1-(4-Hydroxybenzoyl)glucuronide can be achieved through various chemical reactions involving glucuronic acid and 4-hydroxybenzoic acid derivatives.
1-(4-Hydroxybenzoyl)glucuronide belongs to the class of organic compounds known as O-glucuronides, which are characterized by their glucuronic acid moiety linked to an aglycone via an ether bond. This classification places it within the broader categories of organooxygen compounds and carbohydrates.
The synthesis of 1-(4-Hydroxybenzoyl)glucuronide can be performed using several methods, primarily focusing on the acylation of glucuronic acid. One common approach involves the reaction of β-D-glucopyranose with 4-hydroxybenzoyl chloride in the presence of a base such as pyridine or triethylamine, facilitating the formation of the desired glucuronide.
The molecular formula for 1-(4-Hydroxybenzoyl)glucuronide is . The structure features a glucuronic acid backbone with a 4-hydroxybenzoyl group attached.
1-(4-Hydroxybenzoyl)glucuronide can undergo various chemical reactions typical for glucuronides:
The reactivity of this compound is influenced by its functional groups, particularly the hydroxyl and carbonyl functionalities that are prone to nucleophilic attack or oxidation.
The mechanism of action for 1-(4-Hydroxybenzoyl)glucuronide primarily revolves around its role in detoxification pathways. It enhances the solubility of lipophilic substances, allowing for easier excretion via urine or bile.
Glucuronidation typically occurs through the action of UDP-glucuronosyltransferases, enzymes that facilitate the transfer of glucuronic acid from UDP-glucuronic acid to substrates. This process significantly increases the hydrophilicity of compounds, thereby promoting their elimination from biological systems.
1-(4-Hydroxybenzoyl)glucuronide has significant applications in scientific research:
UDP-glucuronosyltransferases (UGTs) facilitate the conjugation of glucuronic acid from uridine diphosphate-glucuronic acid (UDPGA) to nucleophilic functional groups (e.g., hydroxyl, carboxyl) of acceptor molecules. This bimolecular reaction occurs in the endoplasmic reticulum and involves:
Catalysis exhibits negative cooperativity with UDPGA, evidenced by sigmoidal kinetics (Hill coefficient h < 1) in human kidney microsomes. This indicates allosteric regulation where UDPGA binding at one subunit reduces affinity at adjacent subunits [10]. Table 1 summarizes catalytic efficiencies of UGT isoforms relevant to phenolic glucuronidation.
Table 1: Catalytic Efficiency of Human UGT Isoforms in Phenolic Glucuronidation
UGT Isoform | Primary Substrates | Catalytic Efficiency (Vmax/Km) |
---|---|---|
UGT1A9 | 4-hydroxybenzoic acid | 1.42 μL/min/mg protein [1] |
UGT2B7 | 20-HETE, 4-HPPH | 0.11 μL/min/mg protein [1] [5] |
UGT1A3 | Ezetimibe (phenolic) | 0.08 μL/min/mg protein [2] |
UGT1A9 is the principal isoform responsible for 1-(4-hydroxybenzoyl)glucuronide formation due to its high affinity for phenolic substrates. Kinetic studies reveal:
UGT2B7 contributes synergistically but exhibits lower catalytic efficiency:
Table 2 compares kinetic parameters of key UGT isoforms in hepatic glucuronidation:
Table 2: Kinetic Parameters of Human Hepatic UGT Isoforms
UGT Isoform | Substrate | Km (μM) | Vmax (nmol/min/mg) | Tissue Correlation (r²) |
---|---|---|---|---|
UGT1A9 | 20-HETE | 22.2 | 1.78 | 0.31 [1] |
UGT2B7 | 20-HETE | 14.8 | 1.62 | 0.33 [1] |
UGT1A3 | 20-HETE | 78.4 | 1.33 | 0.02 (NS*) [1] |
NS: Not significant (p > 0.05)
Glucuronidation efficiency of phenolic compounds varies markedly across species due to isoform expression differences and catalytic divergence:1. Human vs. Rodent Models:- Human UGT1A9 glucuronidates 4-hydroxybenzoic acid 8-fold faster than rat orthologs due to structural variations in the substrate-binding pocket [5] [10].- Fatty acid inhibition: Unsaturated fatty acids (e.g., arachidonic acid) inhibit human renal UGT1A9 (IC50 = 12 μM) but show negligible effects in rodents, complicating toxicity extrapolation [10].
Table 3: Species-Dependent Glucuronidation Kinetics of Phenolic Substrates
Species | Tissue Source | 4-MU Glucuronidation CLint (μL/min/mg) | Arachidonic Acid Inhibition (IC50, μM) |
---|---|---|---|
Human | Kidney cortex | 428.5 | 12.0 [10] |
Rat | Liver | 52.7 | >100 [10] |
Dog | Liver | 89.3 | 45.0 [10] |
CAS No.: 11006-66-9
CAS No.: 155-57-7
CAS No.:
CAS No.:
CAS No.: